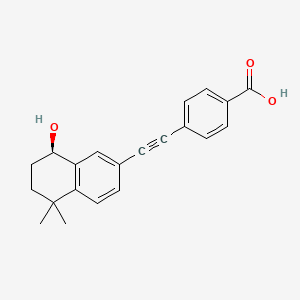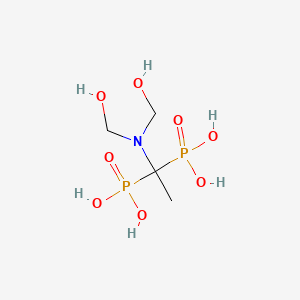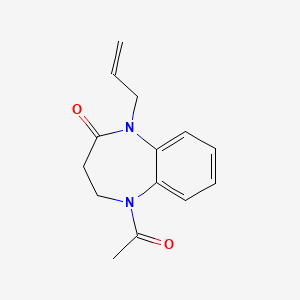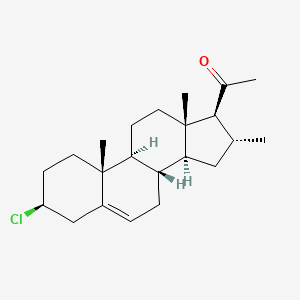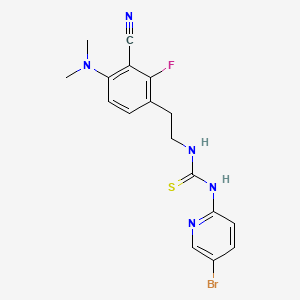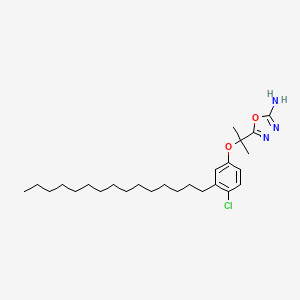
1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine is a complex organic compound that features a benzopyran ring fused with a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the benzopyran ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Attachment of the piperazine ring: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the benzopyran and piperazine rings through a carbonyl linkage, possibly using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-phenylpiperazine
- 1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(3-methylphenyl)piperazine
Uniqueness
1-((3,4-Dihydro-2H-1-benzopyran-2-yl)carbonyl)-4-(2-methylphenyl)piperazine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
81816-79-7 |
|---|---|
分子式 |
C21H24N2O2 |
分子量 |
336.4 g/mol |
IUPAC名 |
3,4-dihydro-2H-chromen-2-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N2O2/c1-16-6-2-4-8-18(16)22-12-14-23(15-13-22)21(24)20-11-10-17-7-3-5-9-19(17)25-20/h2-9,20H,10-15H2,1H3 |
InChIキー |
GVUQPBAACABKDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


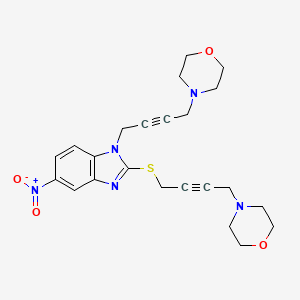
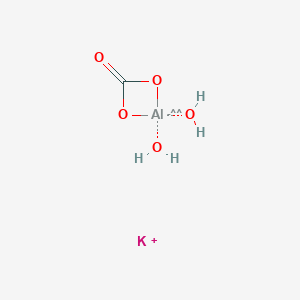
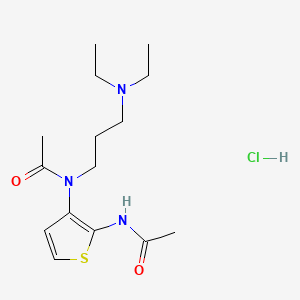
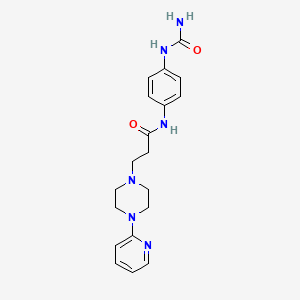

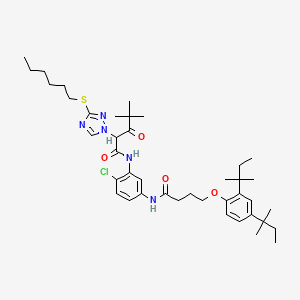
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
